2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 6956-58-7
VCID: VC15923031
InChI: InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16)
SMILES:
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.30 g/mol

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one

CAS No.: 6956-58-7

Cat. No.: VC15923031

Molecular Formula: C13H10N2O2S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one - 6956-58-7

Specification

CAS No. 6956-58-7
Molecular Formula C13H10N2O2S
Molecular Weight 258.30 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16)
Standard InChI Key BSPGCQVVPJGDEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(furan-2-ylmethylsulfanyl)quinazoline, with the molecular formula C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol . Its structure comprises a quinazolin-4-one scaffold (a bicyclic system with a pyrimidine ring fused to a benzene ring) substituted at the 2-position with a furan-2-ylmethylsulfanyl group. The sulfur atom bridges the quinazolinone and furanyl moieties, contributing to its electronic and steric properties .

Spectral Characterization

Key spectral data for 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one include:

  • Infrared (IR) Spectroscopy: Peaks at ~1,670 cm⁻¹ (C=O stretch of quinazolinone), ~1,250 cm⁻¹ (C-S stretch), and ~3,100 cm⁻¹ (aromatic C-H stretches) .

  • ¹H NMR: Signals at δ 8.2–8.5 ppm (quinazolinone aromatic protons), δ 6.3–7.4 ppm (furan and remaining aromatic protons), and δ 4.3 ppm (SCH₂ group) .

  • Mass Spectrometry: A molecular ion peak at m/z 242.30 (M⁺) with fragments corresponding to the loss of the furan-methylsulfanyl group .

Table 1: Physicochemical Properties of 2-(Furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one

PropertyValue
Molecular FormulaC₁₃H₁₀N₂OS
Molecular Weight242.30 g/mol
Melting Point180–182°C (decomposes)
SolubilityDMSO > Ethanol > Water
LogP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Formation of 2-Mercaptoquinazolin-4-one: Reacting 2-aminobenzoic acid with carbon disulfide under alkaline conditions yields 2-mercaptoquinazolin-4-one .

  • Alkylation with Furan-2-ylmethyl Bromide: The mercapto group undergoes nucleophilic substitution with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) to install the furan-methylsulfanyl substituent .

Scheme 1:
2-Mercaptoquinazolin-4-one+Furan-2-ylmethyl BromideBase2-(Furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one\text{2-Mercaptoquinazolin-4-one} + \text{Furan-2-ylmethyl Bromide} \xrightarrow{\text{Base}} \text{2-(Furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one}

Reaction Conditions and Yields

  • Step 1: Conducted in ethanol/water at reflux (80°C, 4 hours), yielding 75–80% of 2-mercaptoquinazolin-4-one .

  • Step 2: Performed in dry DMF at 60°C for 6 hours, achieving a 65–70% yield of the final product .

Stability and Drug-Likeness

In Silico Predictions

Using OSIRIS DataWarrior:

  • Toxicity Risk: Low (mutagenicity: none; tumorigenicity: none).

  • Drug-Likeness: Complies with Lipinski’s Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) .

Degradation Pathways

The compound is sensitive to oxidative conditions, with the sulfide linkage oxidizing to sulfoxide under prolonged light exposure. Storage recommendations include amber vials at −20°C .

Applications and Future Directions

Therapeutic Development

Ongoing research explores its utility in:

  • Gastrointestinal Disorders: As a proton pump inhibitor alternative.

  • Oncology: Conjugated with nanoparticles for targeted delivery .

Chemical Modifications

Derivatization at the quinazolinone N1 position or furan ring could enhance bioavailability. For example, introducing electron-withdrawing groups on the furan may improve metabolic stability .

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